Azocan-1-ylacetic acid
CAS No.: 805180-08-9
Cat. No.: VC3040405
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 805180-08-9 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 2-(azocan-1-yl)acetic acid |
Standard InChI | InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |
Standard InChI Key | ACPZBHLMRDYFIH-UHFFFAOYSA-N |
SMILES | C1CCCN(CCC1)CC(=O)O |
Canonical SMILES | C1CCCN(CCC1)CC(=O)O |
Introduction
Chemical Identity and Nomenclature
Azocan-1-ylacetic acid is a heterocyclic compound characterized by its eight-membered azocane ring structure with an acetate group bound to the nitrogen atom. The compound is known by several systematic names and identifiers in chemical databases and literature.
Systematic Names and Identifiers
Azocan-1-ylacetic acid is recognized by multiple synonyms in chemical databases, which helps in its identification across different scientific platforms. The most common alternative names include:
The compound is registered with several unique identifiers to facilitate its tracking and referencing in scientific literature:
Identifier Type | Value |
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CAS Number | 805180-08-9 |
PubChem CID | 42546222 |
MDL Number | MFCD08691614 |
InChIKey | ACPZBHLMRDYFIH-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID80654722 |
Wikidata | Q82568777 |
Structural Characteristics
Molecular Structure
Azocan-1-ylacetic acid features an eight-membered saturated heterocyclic ring (azocane) with a nitrogen atom in the ring system. The acetic acid moiety is attached to the nitrogen atom, creating a tertiary amine structure. This molecular arrangement gives the compound its unique chemical behavior and reactivity patterns.
The structural formula can be represented as follows:
Molecular Formula | C9H17NO2 |
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SMILES Notation | C1CCCN(CCC1)CC(=O)O |
InChI | InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |
Physical and Chemical Properties
The physical and chemical properties of azocan-1-ylacetic acid determine its behavior in various chemical reactions and applications. These properties are crucial for understanding its potential uses in synthetic chemistry and other fields.
Property | Value |
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Molecular Weight | 171.24 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in polar organic solvents |
Functional Groups | Tertiary amine, carboxylic acid |
Synthetic Methodologies
Format | Specifications |
---|---|
Glass Vials | 4ml Glass Vials |
96-tube racks | Matrix #4247 96-well 1.4ml format |
Standard Size | 500 mg (Avantor) |
Catalog Numbers | 101927-716 (Avantor), BB12-3673 (ChemDiv) |
Chemical Reactivity
Functional Group Reactivity
Azocan-1-ylacetic acid possesses two key functional groups that define its chemical reactivity:
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Tertiary amine (azocane nitrogen): This functional group can participate in:
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Alkylation reactions
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Coordination with metals
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Protonation in acidic conditions
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Carboxylic acid group: This group can undergo typical carboxylic acid reactions including:
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Esterification
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Amide formation
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Decarboxylation under specific conditions
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Salt formation with bases
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The combination of these functional groups provides azocan-1-ylacetic acid with versatile chemical behavior that can be exploited in various synthetic applications.
Applications in Research and Industry
Building Block in Organic Synthesis
Azocan-1-ylacetic acid serves as a valuable building block in organic synthesis. Its utility stems from the presence of both a cyclic amine structure and a carboxylic acid functional group, which allow for selective modifications and incorporation into larger molecular frameworks.
The compound is commercially marketed as a chemical building block, suggesting its importance in constructing more complex molecular structures with potential applications in medicinal chemistry and materials science .
Structure-Related Compounds
Structural Analogs
According to PubChem data, azocan-1-ylacetic acid has related compounds with similar structural features. The database indicates:
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Same Parent, Exact Count: 2
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Mixtures, Components, and Neutralized Forms Count: 1
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Related Substances Count: 59 (with 57 being the same and 2 being mixtures)
These structural relationships highlight the importance of azocan-1-ylacetic acid within a broader family of chemical compounds that share structural similarities.
Protected Derivatives
Among the structurally related compounds is 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid, which features a tert-butoxycarbonyl (BOC) protecting group. This protected variant demonstrates how azocan-1-ylacetic acid can be modified for specific synthetic purposes, particularly when selective reactivity is required in multi-step syntheses.
Analytical Characterization
Identification Methods
Azocan-1-ylacetic acid can be characterized using various analytical techniques common in organic chemistry:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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X-ray Crystallography (for solid-state structure)
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High-Performance Liquid Chromatography (HPLC)
These methods provide complementary information about the compound's structure, purity, and properties, enabling researchers to confirm its identity and assess its quality for various applications.
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